
Berberine
Overview
Description
Berberine is a benzylisoquinoline alkaloid derived from plants such as Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. It is a yellow crystalline compound, typically isolated as hydrochloride or sulfate salts . This compound exhibits broad pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and cardioprotective effects . Its primary mechanisms involve modulation of AMPK, PI3K/Akt, and NF-κB signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Berberine can be synthesized through various methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3-dimethoxybenzylamine, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of strong acids and oxidizing agents.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For example, this compound can be extracted from the roots, rhizomes, stems, and bark of Berberis species using hot extraction with methanol . The extracted this compound is then purified using techniques such as thin-layer chromatography and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Berberine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form berberrubine and other derivatives.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like methyl iodide and sodium hydride.
Major Products:
Oxidation: Berberrubine and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Berberine has a wide range of scientific research applications:
Mechanism of Action
Berberine is often compared to other alkaloids and compounds with similar pharmacological properties:
Metformin: Both this compound and metformin are used to manage diabetes.
Curcumin: Like this compound, curcumin has anti-inflammatory and antioxidant effects.
Quercetin: Both compounds have antioxidant properties, but this compound is more potent in modulating lipid metabolism.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues of Berberine
- Mechanistic Insights : Modifications at the 9-position (e.g., methoxy, ethoxycarbonyl) significantly influence DNA topoisomerase II inhibition, with 9-ethoxycarbonyl this compound showing 10-fold higher enzyme inhibition than unmodified this compound .
Pharmacokinetic and Bioavailability Comparison
Table 2: Pharmacokinetic Parameters of this compound and Analogues
Compound | Absorption (%) | Metabolism Pathways | Excretion Route | Half-Life (h) |
---|---|---|---|---|
This compound | <1 | Demethylation, hydroxylation | Feces (70%), urine (30%) | 4–6 |
Berberis Extract | 2–3 | Synergistic metabolism | Feces (65%), urine (35%) | 5–7 |
Demethylenethis compound | 2.5 | Glucuronidation | Bile (50%), urine (50%) | 3–5 |
- Synergistic Effects: Berberis extracts, containing palmatine, coptisine, and polyphenols, achieve comparable therapeutic outcomes to pure this compound at lower doses (e.g., 100 mg/kg extract vs. 150 mg/kg pure this compound in diabetic rats) due to enhanced solubility and reduced efflux .
Therapeutic Efficacy in Metabolic Disorders
Table 3: Comparative Efficacy in Type 2 Diabetes (Preclinical Models)
- Clinical Relevance : this compound’s hypoglycemic efficacy matches metformin in human trials, but its analogues (e.g., berberrubine) require 50% lower doses for similar effects in preclinical models .
Biological Activity
Berberine is a bioactive compound derived from various plants, particularly from the genus Berberis. It is classified as an isoquinoline alkaloid and has garnered significant attention due to its diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound, focusing on its anticancer properties, metabolic effects, and anti-inflammatory actions, supported by data tables and case studies.
1. Anticancer Activity
This compound exhibits notable anticancer properties through various mechanisms, including cell cycle arrest, apoptosis induction, and modulation of signaling pathways.
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells. At low concentrations, it arrests cells in the G1 phase, while higher concentrations lead to G2/M phase arrest. This effect is mediated by the upregulation of the BTG2 gene and downregulation of antiapoptotic genes like BCL2 .
- Apoptosis Induction : Studies indicate that this compound activates caspases (caspase-3 and -9) and increases pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in various cancer cell lines, including colon and lung cancer cells .
- Signaling Pathways : this compound modulates several key signaling pathways associated with cancer progression. It affects MAPK pathways (ERK1/2, JNK, p38 MAPK) differently depending on the cell type, suggesting a nuanced role in cancer therapy .
1.2 Data Table: Anticancer Effects of this compound
Cancer Type | Mechanism | Effect |
---|---|---|
Colon Cancer | G0/G1 phase arrest | Downregulation of BCL2 |
Lung Cancer | Activation of MAPK pathways | Induction of apoptosis |
Bladder Cancer | G2/M phase arrest | Increased ROS levels |
Lymphocytic Leukemia | Activation of caspases | Apoptosis induction |
2. Metabolic Effects
This compound has been extensively studied for its effects on metabolic disorders, particularly type 2 diabetes and dyslipidemia.
2.1 Clinical Observational Studies
A clinical study involving 76 patients with prediabetes demonstrated that this compound significantly improved fasting plasma glucose (FPG), insulin resistance (HOMA-IR), and lipid profiles when administered at a dosage of 300 mg three times daily over three months .
2.2 Data Table: Metabolic Effects of this compound
Parameter | Before Treatment | After Treatment | p-value |
---|---|---|---|
FPG (mg/dL) | 120 ± 15 | 98 ± 10 | <0.001 |
HOMA-IR | 4.5 ± 1.0 | 2.5 ± 0.8 | <0.01 |
LDL (mg/dL) | 130 ± 20 | 100 ± 15 | <0.001 |
HDL (mg/dL) | 40 ± 5 | 45 ± 5 | <0.01 |
3. Anti-Inflammatory Activity
This compound's anti-inflammatory effects have been documented across various models, making it a candidate for treating inflammatory diseases.
- Reduction of Inflammation : this compound suppresses pro-inflammatory cytokines and mediators through inhibition of NF-κB signaling pathways . It has shown efficacy in murine models for conditions like arthritis and colitis.
- Clinical Applications : A Phase I trial indicated that this compound could be beneficial for patients with ulcerative colitis due to its anti-inflammatory properties .
3.2 Data Table: Anti-Inflammatory Effects of this compound
Condition | Model Used | Effect Observed |
---|---|---|
Arthritis | Adjuvant-induced murine model | Reduced inflammation |
Ulcerative Colitis | Human clinical trial | Improved symptoms |
Autoimmune Nephritis | BALB/c mice model | Suppressed disease progression |
Q & A
Basic Research Question
Q. What are the primary methodological challenges in quantifying berberine in biological matrices, and how can they be addressed?
Methodological Answer: Accurate quantification of this compound in biological samples (e.g., plasma, tissues) requires advanced analytical techniques due to its low concentration and matrix interference. Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is commonly used, but sensitivity limitations necessitate modifications like pre-column derivatization or solid-phase extraction . Liquid chromatography-mass spectrometry (LC/MS) or ultra-performance LC/MS (UPLC/MS) offers higher specificity and lower detection limits, particularly for pharmacokinetic studies . Key validation parameters include linearity (1–100 ng/mL), recovery rates (>80%), and inter-day precision (<15% RSD) to ensure reproducibility.
Advanced Research Question
Q. How can molecular dynamics (MD) simulations improve the understanding of this compound’s interaction with β-lactamase enzymes?
Methodological Answer: MD simulations provide atomistic insights into this compound’s stability within enzyme active sites. For example, simulations of this compound bound to AmpC β-lactamase revealed stable hydrogen bonding with residues like Ser64 and Asn152, confirmed by root-mean-square deviation (RMSD) and radius of gyration (RG) analyses . Researchers should use software like GROMACS or AMBER, applying force fields (e.g., CHARMM36) for 100–200 ns trajectories. Post-simulation analyses (e.g., binding free energy via MM-PBSA) validate interactions, guiding experimental mutagenesis or inhibitor optimization .
Basic Research Question
Q. What experimental designs are critical for assessing this compound’s bioavailability limitations in preclinical models?
Methodological Answer: Bioavailability studies in rodents should employ crossover designs to control inter-individual variability. Key parameters include:
- Dose : 50–200 mg/kg (oral) vs. intravenous (IV) administration for absolute bioavailability calculation.
- Sampling : Serial blood collections over 24 hours to capture absorption peaks (Tmax ~2–4 hrs) and elimination half-life (t½ ~6–8 hrs) .
- Analytical Validation : Use LC/MS to measure this compound and metabolites (e.g., berberrubine) in plasma. Co-administration with absorption enhancers (e.g., piperine) or lipid-based formulations can be tested to improve intestinal permeability .
Advanced Research Question
Q. How can researchers resolve contradictions in this compound’s dual pro-apoptotic and anti-inflammatory roles in cancer models?
Methodological Answer: Contradictory effects often arise from dose-dependent mechanisms and cell-type specificity. For example:
- Pro-apoptotic Effects : At high doses (≥50 µM), this compound induces mitochondrial depolarization and caspase-3 activation in colorectal cancer cells .
- Anti-inflammatory Effects : At lower doses (10–20 µM), it inhibits NF-κB and COX-2 in macrophages .
To reconcile these, use transcriptomic profiling (RNA-seq) to identify dose-specific signaling pathways and validate with siRNA knockdowns. Co-culture systems (e.g., cancer cells + macrophages) can model tumor microenvironment interactions .
Basic Research Question
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in metabolic disorder studies?
Methodological Answer: Dose-response data (e.g., glucose-lowering effects in diabetic models) should be fitted to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC50 values and compare via ANOVA with Tukey’s post-hoc test. For longitudinal studies (e.g., 12-week interventions), mixed-effects models account for repeated measures and covariates like body weight . Power analysis (α=0.05, β=0.2) ensures adequate sample size (n≥8/group) to detect ≥30% effect sizes .
Advanced Research Question
Q. What strategies optimize this compound’s synergistic efficacy with chemotherapeutic agents while mitigating toxicity?
Methodological Answer: Synergy studies require combinatorial index (CI) calculations via the Chou-Talalay method. For example, this compound + doxorubicin in breast cancer cells shows CI <1 (synergism) at 10 µM this compound + 1 µM doxorubicin . Toxicity mitigation involves:
- Nanoformulations : Liposomal encapsulation reduces hepatotoxicity by targeting tumor tissues.
- Pharmacokinetic Synchronization : Staggered dosing (this compound 2 hrs before chemotherapy) minimizes off-target effects.
Validate synergy in 3D spheroid models and murine xenografts, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Basic Research Question
Q. How should researchers design clinical trials to evaluate this compound’s efficacy in polycystic ovary syndrome (PCOS)?
Methodological Answer: Phase II trials should adopt randomized, double-blind, placebo-controlled designs. Key considerations:
- Population : Women aged 18–40 with Rotterdam criteria-confirmed PCOS.
- Intervention : 500 mg this compound thrice daily vs. placebo for 12 weeks.
- Endpoints : Primary (ovulation rate via transvaginal ultrasound), secondary (insulin sensitivity via HOMA-IR) .
Include washout periods for participants on metformin or oral contraceptives. Use CONSORT guidelines for reporting .
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHILYKTIRIUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043857 | |
Record name | Berberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Solid | |
Record name | Berberine | |
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Record name | Berberine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
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CAS No. |
2086-83-1 | |
Record name | Berberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086-83-1 | |
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Record name | Berberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086831 | |
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Record name | Berberine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04115 | |
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Record name | Berberine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
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Record name | Berberine | |
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Record name | BERBERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Y3P32UF | |
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Record name | Berberine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
Record name | Berberine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04115 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Berberine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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